molecular formula C26H19ClN2O6 B4859128 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B4859128
M. Wt: 490.9 g/mol
InChI Key: DOIYVKHSUHVDCX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as chloro, nitro, methoxy, and carboxylate, contributes to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction rates and improve efficiency. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions may involve heating, the use of inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s biological activity can be explored for potential use as an antimicrobial or anticancer agent.

    Medicine: Its pharmacological properties can be investigated for the development of new therapeutic agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is unique due to its combination of functional groups and the quinoline core. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-15-4-3-5-19-20(13-22(28-25(15)19)16-6-9-18(34-2)10-7-16)26(31)35-14-24(30)17-8-11-21(27)23(12-17)29(32)33/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIYVKHSUHVDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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